1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O2/c1-3-21-9-11-24(12-10-21)33-26-17-25(29-19-30-26)31-15-13-23(14-16-31)27(32)28-18-20(2)22-7-5-4-6-8-22/h4-12,17,19-20,23H,3,13-16,18H2,1-2H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQDVMJQVRODBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC(C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the 4-ethylphenoxy group. The piperidine ring is then attached via a carboxamide linkage. Each step requires specific reagents and conditions, such as the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow chemistry could be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.
Scientific Research Applications
Neurological Disorders
Research indicates that this compound may have neuroprotective properties, potentially beneficial for treating conditions such as Alzheimer's disease and Parkinson's disease. Its ability to modulate neurotransmitter systems, particularly through interactions with NMDA receptors, positions it as a candidate for mitigating excitotoxicity, which is a significant factor in neurodegeneration.
Key Findings:
- Neuroprotection: The compound's modulation of NMDA receptors can reduce neuronal damage associated with excessive glutamate signaling.
- Antioxidant Activity: Preliminary studies suggest that it may exhibit antioxidant properties, contributing to the protection of neurons from oxidative stress.
Cancer Research
The compound has shown promise in oncology, particularly in targeting specific cancer cell pathways. Its structure suggests potential activity against certain tumor types by inhibiting cell proliferation and inducing apoptosis.
Case Studies:
- In vitro Studies: Laboratory experiments have demonstrated that this compound can inhibit the growth of various cancer cell lines, suggesting its utility as a chemotherapeutic agent.
- Mechanism of Action: The compound may interfere with signaling pathways critical for cancer cell survival and proliferation.
Receptor Modulation
The compound's interaction with neurotransmitter receptors, especially NMDA and AMPA receptors, is crucial for its neuroprotective effects. By acting as a modulator, it can balance excitatory neurotransmission and prevent neurotoxicity.
Antioxidant Properties
Research indicates that the compound may possess antioxidant capabilities, which are essential for protecting cells from oxidative damage. This dual action could make it a valuable therapeutic agent in both neurodegenerative diseases and cancer treatment.
Data Table: Summary of Applications
| Application Area | Mechanism of Action | Potential Benefits |
|---|---|---|
| Neurological Disorders | NMDA receptor modulation | Neuroprotection |
| Cancer Research | Inhibition of cell proliferation | Induction of apoptosis |
| Antioxidant Activity | Scavenging free radicals | Protection against oxidative stress |
Future Research Directions
Continued investigation into the pharmacological properties of 1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide is essential for fully understanding its therapeutic potential. Areas for future research include:
- Clinical Trials: Conducting human studies to evaluate efficacy and safety.
- Mechanistic Studies: Further elucidating the biochemical pathways affected by this compound.
- Formulation Development: Exploring different delivery methods to enhance bioavailability and therapeutic outcomes.
Mechanism of Action
The mechanism of action of 1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways would require further research to elucidate.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 1-[6-(4-Ethylphenoxy)pyrimidin-4-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide
- Molecular Formula : C₂₇H₃₂N₄O₂
- Molecular Weight : 444.58 g/mol
- Availability : 23 mg (as of 2025) .
Structural Features: The compound comprises a piperidine-4-carboxamide core linked to a pyrimidine ring substituted with a 4-ethylphenoxy group at position 6. The N-substituent is a 2-phenylpropyl chain, distinguishing it from analogs with alternative alkyl or aryl groups.
Comparison with Similar Compounds
Structural Analogs in Antiviral Research
Compound 1 : (R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide
- Molecular Formula : C₂₆H₂₈FN₃O
- Key Features : Fluorobenzyl and naphthyl substituents.
- Activity : Reported as a SARS-CoV-2 inhibitor in Scheme 4 of a 2021 study, suggesting piperidine-carboxamide derivatives may target viral replication machinery .
Compound 2 : (R)-N-((2-Methoxypyridin-4-yl)methyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide
- Molecular Formula : C₂₇H₃₀N₄O₂
- Key Features : Methoxypyridinylmethyl substituent.
Comparison with Antineoplastic Agents
Capivasertib (4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(1H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide)
- Molecular Formula : C₂₁H₂₅ClN₆O₂
- Molecular Weight : 428.91 g/mol
- Key Features : Pyrrolopyrimidine core, chlorophenyl-hydroxypropyl chain.
- Activity : WHO-listed antineoplastic agent targeting AKT kinase, demonstrating the therapeutic versatility of piperidine-carboxamide scaffolds .
Substituent-Driven Functional Variations
Compound 3: 1-[6-(4-Ethylphenoxy)pyrimidin-4-yl]-N-(3-isopropoxypropyl)piperidine-4-carboxamide
- Molecular Formula : C₂₆H₃₄N₄O₃
- Key Features : Isopropoxypropyl chain instead of 2-phenylpropyl.
- Implications : The polar isopropoxy group may enhance solubility but reduce lipophilicity compared to the aromatic 2-phenylpropyl group .
Compound 4: N-(4-Chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine
- Molecular Formula : C₂₅H₂₁Cl₂N₅
- Key Features: Pyrimidine with chlorophenyl and aminomethyl groups.
- Activity : Antimicrobial activity, highlighting the role of halogenated aryl groups in biological targeting .
Research Findings and Implications
For example: Aromatic Groups (e.g., 2-phenylpropyl): Enhance target binding via hydrophobic interactions (observed in antiviral compounds) . Polar Groups (e.g., hydroxypropyl in Capivasertib): Improve solubility and kinase selectivity .
Undocumented Activity of Target Compound : While the target compound shares structural motifs with antiviral and antineoplastic agents, its specific biological targets and efficacy remain uncharacterized in the provided evidence.
Synthetic Accessibility : Analogs like Compound 3 (isopropoxypropyl) and Compound 4 (chlorophenyl) demonstrate the feasibility of modifying the piperidine-carboxamide scaffold for diverse applications .
Biological Activity
1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine core substituted with a pyrimidine moiety and an ethylphenoxy group. Its chemical structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄N₄O |
| Molecular Weight | 312.41 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Research indicates that this compound may interact with various biological targets, including neurotransmitter receptors and transporters. Its structural similarity to known pharmacological agents suggests potential activity in modulating dopaminergic and serotonergic systems.
- Dopamine Transporter (DAT) Interaction : Preliminary studies have shown that similar compounds exhibit high affinity for the dopamine transporter, suggesting that this compound may also function as a DAT inhibitor, potentially influencing dopaminergic signaling pathways .
- Serotonin Transporter (SERT) Modulation : Compounds with similar piperidine structures have been reported to affect serotonin uptake, which could imply that this compound may also exhibit serotonergic activity .
Therapeutic Applications
Given its structural characteristics and preliminary findings, the compound is being investigated for several therapeutic applications:
- Neurological Disorders : Due to its potential interaction with dopamine and serotonin systems, it may be explored for treating conditions such as depression and anxiety disorders.
- Immunomodulation : Research into related piperidine derivatives has pointed towards immunostimulating properties, suggesting potential applications in enhancing immune responses .
Case Studies and Research Findings
A variety of studies have assessed the biological activity of compounds structurally related to this compound.
Study 1: Antimicrobial Activity
A study conducted on piperidine derivatives highlighted their antimicrobial properties against Mycobacterium tuberculosis, showing varying degrees of effectiveness based on structural modifications. The study indicated that certain derivatives exhibited MICs (Minimum Inhibitory Concentrations) as low as 0.5 µg/mL against resistant strains, suggesting that similar compounds may also possess significant antibacterial activity .
Study 2: Neuropharmacological Effects
In a neuropharmacological study, compounds similar to the target molecule demonstrated significant binding affinities for DAT and SERT, with some exhibiting subnanomolar affinities. This raises the possibility that the compound could serve as a lead for developing novel antidepressants or antipsychotics .
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
